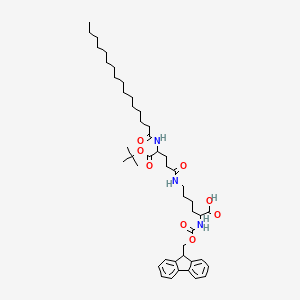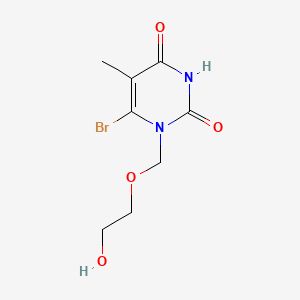
Fmoc-Lys(palmitoyl-Glu-OtBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is a synthetic compound used in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound also contains palmitoyl and tert-butyl ester groups, which are used to protect the side chains of glutamic acid and lysine during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(palmitoyl-Glu-OtBu)-OH involves multiple steps, including the protection of amino and carboxyl groups, coupling reactions, and deprotection steps. The process typically starts with the protection of the lysine amino group using the Fmoc group. The palmitoyl group is then introduced to the lysine side chain, followed by the protection of the glutamic acid side chain with the tert-butyl ester group. The final product is obtained after several coupling and deprotection steps under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for easy purification and handling.
化学反应分析
Types of Reactions
Fmoc-Lys(palmitoyl-Glu-OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as HBTU or DIC.
Hydrolysis: Removal of the tert-butyl ester group under acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the tert-butyl ester group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and peptides, which can be further used in various applications.
科学研究应用
Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including diagnostics and therapeutics.
Material Science: Used in the development of novel materials with specific properties.
作用机制
The mechanism of action of Fmoc-Lys(palmitoyl-Glu-OtBu)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide assembly. The palmitoyl and tert-butyl ester groups protect the side chains of lysine and glutamic acid, respectively, ensuring the correct sequence and structure of the synthesized peptide. The deprotection steps are carefully controlled to release the functional groups at the appropriate stages of synthesis.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyl carbamate protecting group.
Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with a tert-butyl ester protecting group.
Fmoc-Lys(palmitoyl)-OH: A lysine derivative with a palmitoyl group but without the glutamic acid modification.
Uniqueness
Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is unique due to its combination of protecting groups, which allows for the synthesis of complex peptides with specific modifications. The presence of both palmitoyl and tert-butyl ester groups provides additional stability and protection during synthesis, making it a valuable tool in peptide chemistry.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXBYSAGYOQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)









![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

